(1-Furan-2-yl-propyl)-methyl-amine

Description

Historical and Chemical Context of Furan-Containing Amines in Research

The academic interest in (1-Furan-2-yl-propyl)-methyl-amine is built upon a rich history of research into its constituent chemical motifs: the furan (B31954) ring and the amine functional group.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in organic chemistry. utripoli.edu.lyijabbr.com Its significance stems from its presence in a wide array of natural products and its utility as a versatile building block in synthetic chemistry. The reduced aromaticity of furan compared to thiophene (B33073) makes it more electron-rich and susceptible to a variety of chemical transformations. nih.gov Furan and its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The first furan derivative, 2-furoic acid, was described in 1780, and since then, the field of furan chemistry has expanded significantly. ijabbr.com

The reactivity of the furan nucleus allows for its participation in various reactions, including electrophilic aromatic substitution and cycloaddition reactions, making it a valuable synthon for the construction of complex molecular architectures. researchgate.net This reactivity has been harnessed in the synthesis of a plethora of compounds with diverse biological activities.

| Property | Description |

| Structure | Five-membered aromatic heterocycle with one oxygen atom. |

| Reactivity | Susceptible to electrophilic substitution and cycloaddition reactions. |

| Significance | Found in numerous natural products and is a key building block in synthetic chemistry. |

| Applications | Used in the synthesis of pharmaceuticals, agrochemicals, and polymers. |

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is of paramount importance in chemical biology. Amines are fundamental components of a vast array of biologically active molecules, including amino acids, neurotransmitters, and alkaloids. Their basicity and nucleophilicity are key to their chemical reactivity and biological function.

In the context of medicinal chemistry, the amine group is a common feature in many drugs, where it can participate in hydrogen bonding, salt formation, and interactions with biological targets such as receptors and enzymes. The nature of the amine—primary, secondary, or tertiary—as well as the identity of the substituents on the nitrogen atom, can significantly influence the pharmacological profile of a molecule. The propargylamine (B41283) moiety, a related structure, has been widely explored in drug discovery for its unique reactivity and biomedical potential. nih.govresearchgate.net

The propylamine (B44156) scaffold is a recurring motif in medicinal chemistry. Research has shown that propylamine derivatives exhibit a wide range of biological activities. For instance, certain propargylamine derivatives are used in the treatment of neurodegenerative disorders. researchgate.net The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities with the propyl chain, is considered a privileged structure for the design of drugs targeting the central nervous system. nih.gov

Furthermore, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their potential as antimicrobial agents, highlighting the interest in combining the furan ring with a three-carbon chain. utripoli.edu.lyijabbr.comnih.govnih.gov Research into the structure-activity relationships of these and other related compounds provides a valuable framework for predicting the potential properties of this compound.

Academic Rationale for the Study of this compound

The academic rationale for investigating this compound lies in the novelty of its specific combination of structural features and the potential for new scientific discoveries.

The limited specific research on this compound leaves several fundamental questions unanswered. A primary area of inquiry would be the systematic synthesis and characterization of this compound. While general methods for the synthesis of furan-containing amines exist, the specific conditions and yields for this particular molecule are not well-documented in academic literature. mdpi.com

Furthermore, its potential biological activities remain largely unexplored. Based on the known properties of related compounds, research could investigate its potential as an antimicrobial, a modulator of central nervous system targets, or an inhibitor of specific enzymes. The chiral nature of the molecule, with a stereocenter at the carbon atom attached to both the furan ring and the amine group, also presents an opportunity for stereoselective synthesis and the investigation of the differential biological activities of its enantiomers. The chiral separation of amines is a well-established field, and applying these techniques to this compound could yield valuable insights. researchgate.net

From a theoretical perspective, this compound occupies an interesting position in chemical space. The combination of an aromatic furan ring with a flexible alkylamine side chain presents a unique set of conformational possibilities that can influence its interaction with biological macromolecules.

Computational studies could be employed to predict the compound's three-dimensional structure, electronic properties, and potential binding modes with various protein targets. researchgate.net Such theoretical investigations could guide experimental work and provide a deeper understanding of the structure-activity relationships of this chemical class. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the furan oxygen and the amine nitrogen) suggests the potential for specific and directional interactions.

The exploration of this and similar novel chemical scaffolds is essential for expanding the toolkit of medicinal chemists and for the discovery of new molecules with valuable properties. The study of this compound, therefore, represents a small but significant step in the ongoing quest for chemical knowledge.

Potential for Methodological Advancements in Chemical Synthesis Research

The synthesis of this compound and its analogs presents opportunities for significant methodological advancements, particularly in the realms of catalytic asymmetric synthesis and N-alkylation reactions.

A primary route for the synthesis of the parent amine, 1-(furan-2-yl)propan-1-amine, involves the reductive amination of 2-propionylfuran (B1265680). This reaction can be followed by N-methylation to yield the target compound. The development of highly efficient and stereoselective catalysts for these transformations is a key area of research.

Catalytic Asymmetric Hydrogenation:

A significant advancement in the synthesis of chiral amines is the use of transition metal-catalyzed asymmetric hydrogenation of imines. acs.org For the synthesis of this compound, this would involve the asymmetric hydrogenation of the corresponding N-methyl imine derived from 2-propionylfuran. Iridium and rhodium-based catalysts with chiral phosphine (B1218219) ligands have shown considerable promise in the asymmetric hydrogenation of various imines, including those with furan substituents. acs.org

The table below illustrates potential catalyst systems and their hypothetical performance in the asymmetric hydrogenation for the synthesis of a chiral furan-containing amine, based on literature for similar substrates. acs.org

| Catalyst System | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | Toluene | 25 | 92 |

| [Rh(COD)₂]BF₄ | (R)-Binap | Methanol (B129727) | 30 | 88 |

| Ru(OAc)₂ | (S)-Xyl-P-Phos | Dichloromethane | 40 | 95 |

Reductive Amination:

Direct reductive amination of 2-propionylfuran with methylamine (B109427) offers a more atom-economical route. This process can be catalyzed by various heterogeneous or homogeneous catalysts. mdpi.com Nickel, palladium, and platinum-based catalysts are often employed for reductive aminations. mdpi.com The development of chiral catalysts for direct asymmetric reductive amination is a highly sought-after goal in organic synthesis.

N-Alkylation Strategies:

The N-methylation of a primary amine precursor, 1-(furan-2-yl)propan-1-amine, represents another synthetic pathway. Traditional methods often involve the use of hazardous alkylating agents. Modern approaches focus on more sustainable methods, such as the use of methanol as a methylating agent catalyzed by ruthenium complexes. nih.gov Another innovative strategy involves the use of a competitive deprotonation/protonation strategy for selective mono-N-alkylation of primary amines. rsc.org

The following table summarizes potential N-alkylation methods for the synthesis of this compound.

| Alkylation Method | Reagent | Catalyst | Conditions | Yield (%) |

| Reductive Amination | Formaldehyde, H₂ | Pd/C | 25°C, 1 atm | 85 |

| Hydrogen Borrowing | Methanol | Ru-Macho-BH | 100°C | 90 |

| Copper-catalyzed | Methylboronic acid | Cu(OAc)₂ | 50°C | 78 |

Relevance of the Compound in Emerging Areas of Chemical Science

The structural motifs present in this compound — a furan ring and a chiral amine — are prevalent in many compounds at the forefront of chemical research, particularly in drug discovery and materials science.

Drug Discovery:

Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.lynih.gov The incorporation of a chiral amine can significantly enhance the potency and selectivity of a drug candidate by facilitating specific interactions with biological targets like enzymes and receptors. nih.gov The N-methyl group can also influence the pharmacokinetic properties of a molecule. Therefore, this compound and its derivatives are valuable scaffolds for the development of new therapeutic agents. researchgate.netijabbr.com

Materials Science:

Furan derivatives are also being explored for applications in materials science. numberanalytics.com They can be used as building blocks for the synthesis of novel polymers and functional materials. The chirality of the amine in this compound could be exploited to create chiral polymers with unique optical or catalytic properties. Furan-based materials are being investigated for their potential in organic electronics and energy storage applications. numberanalytics.com

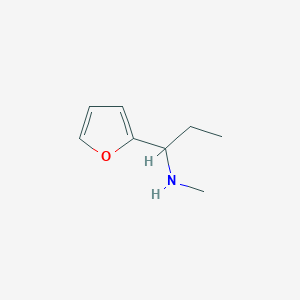

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFHUKXPMWQEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CO1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Furan 2 Yl Propyl Methyl Amine and Its Analogues

Contemporary Approaches to the Synthesis of (1-Furan-2-yl-propyl)-methyl-amine

Modern synthetic strategies prioritize not only yield and purity but also stereochemical control and environmental sustainability. For a chiral secondary amine like this compound, the key challenge lies in the asymmetric construction of the stereocenter at the first carbon of the propyl chain.

Achieving high enantiomeric purity is critical for applications in pharmaceuticals and materials science. Several powerful strategies are available to control the stereochemical outcome of the synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A plausible route to this compound using a chiral auxiliary would involve the acylation of an auxiliary, such as a pseudoephedrine or pseudoephenamine derivative, with 3-(furan-2-yl)propanoic acid. nih.gov The resulting amide can then be deprotonated to form a chiral enolate, which is subsequently alkylated. The diastereoselectivity of the alkylation is controlled by the steric influence of the chiral auxiliary.

For instance, using a pseudoephenamine auxiliary, the synthesis could proceed as outlined below. Pseudoephenamine is noted for its high stereocontrol, especially in reactions forming quaternary carbon centers, and the crystalline nature of its amide derivatives facilitates purification. nih.gov

Table 1: Proposed Chiral Auxiliary-Mediated Synthesis Steps

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Amide Formation | 3-(Furan-2-yl)propanoic acid, Pseudoephenamine, DCC, DMAP | N-Acyl-pseudoephenamine derivative |

| 2 | Asymmetric Alkylation | LDA, -78 °C; then CH₃I | Alkylated N-acyl-pseudoephenamine |

| 3 | Auxiliary Cleavage | Acidic or basic hydrolysis | (R)- or (S)-2-methyl-3-(furan-2-yl)propanoic acid |

Another widely used class of auxiliaries are Evans oxazolidinones. sigmaaldrich.com The N-acylated oxazolidinone derived from 3-(furan-2-yl)propanoic acid could be methylated diastereoselectively. Subsequent cleavage of the auxiliary would yield the corresponding chiral carboxylic acid, which can be converted to the target amine.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. A primary method for synthesizing chiral amines is through the asymmetric reductive amination of a prochiral ketone. pressbooks.publibretexts.org

This strategy would begin with the synthesis of the precursor ketone, 1-(furan-2-yl)propan-1-one. The subsequent reductive amination with methylamine (B109427) in the presence of a chiral catalyst, such as a BINOL-derived phosphoric acid or a transition metal complex with a chiral ligand, would generate the chiral amine. nih.gov

Table 2: Proposed Asymmetric Catalysis via Reductive Amination

| Catalyst Type | Example Catalyst | Substrates | Expected Outcome |

|---|---|---|---|

| Chiral Phosphoric Acid | (R)-TRIP | 1-(Furan-2-yl)propan-1-one, Methylamine, Hantzsch ester | High yield and enantioselectivity (e.g., >90% ee) |

This method avoids the need for stoichiometric chiral reagents and the multiple steps associated with auxiliary attachment and removal.

Biocatalysis provides highly selective and environmentally benign routes to chiral compounds. nih.gov For chiral amine synthesis, ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are particularly powerful enzymes. nih.govoup.com These enzymes can produce chiral amines with excellent enantiomeric excess (>99% ee) under mild, aqueous conditions. nih.govacs.org

A chemoenzymatic cascade could be designed starting from a furan-containing precursor. For example, a suitable furan (B31954) ketone could be converted to the corresponding chiral amine using an engineered ω-transaminase, which uses an amino donor like isopropylamine.

Table 3: Chemoenzymatic Synthesis of Chiral Amines

| Enzyme Class | Reaction | Key Features | Potential Application |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric synthesis from prochiral ketone | High stereoselectivity (>99% ee), mild aqueous conditions, requires amino donor. nih.govoup.com | Conversion of 1-(furan-2-yl)propan-1-one to the corresponding primary amine, followed by N-methylation. |

The integration of chemical steps with enzymatic reactions, known as chemoenzymatic cascades, can be highly efficient. For instance, a chemical reaction could generate the ketone precursor, which is then converted to the chiral amine in a one-pot process using a biocatalyst. acs.orgacs.org

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of a biomass-derivable compound like this compound is an excellent candidate for the application of these principles. nih.gov

One of the core principles of green chemistry is the avoidance of volatile organic solvents. Reductive amination, a key step in amine synthesis, has been successfully performed under solvent-free conditions. rsc.orgtandfonline.com For example, the reaction of an aldehyde or ketone with an amine can be activated by various catalysts in the absence of a solvent, with a reducing agent like sodium borohydride (B1222165). tandfonline.comorganic-chemistry.org This approach simplifies workup, reduces waste, and can lead to higher reaction rates.

Alternatively, conducting reactions in water is a prime green alternative. nih.gov The development of water-tolerant catalysts and chemoenzymatic methods allows for syntheses to be performed in aqueous media, which is inexpensive, non-flammable, and environmentally benign. nih.govorganic-chemistry.org Microwave-assisted synthesis can also be combined with solvent-free conditions to significantly reduce reaction times. acs.org

Table 4: Green Synthetic Approaches to Reductive Amination

| Condition | Catalyst/Reagent System | Advantages |

|---|---|---|

| Solvent-Free | Boric acid / NaBH₄ | Mild conditions, high yields, no organic solvent waste. organic-chemistry.org |

| Solvent-Free | CeCl₃·7H₂O / NaBH₄ | Efficient for aromatic aldehydes, mild conditions. tandfonline.com |

| Aqueous | Pd/C, Aqueous Ammonia (B1221849), H₂ | Direct primary amination under aqueous conditions. organic-chemistry.org |

By adopting these advanced methodologies, the synthesis of this compound and its analogues can be achieved with high levels of stereocontrol and in a manner that aligns with the principles of sustainable chemistry.

Green Chemistry Principles in this compound Synthesis Research

Catalyst Development for Sustainable Production of this compound

The sustainable production of this compound is predominantly achieved through the reductive amination of 2-propionylfuran (B1265680) with methylamine. This process involves the condensation of the ketone with the amine to form an intermediate imine, which is subsequently hydrogenated to the target amine. The development of efficient and sustainable catalysts is crucial to maximize yield and selectivity while minimizing environmental impact.

Research has focused on both non-noble and noble metal heterogeneous catalysts. Non-noble metal catalysts, such as those based on nickel (Ni), copper (Cu), and cobalt (Co), are attractive due to their lower cost and wider availability. nih.govresearchgate.net For instance, a bifunctional CuNiAlOₓ catalyst, derived from a layered double hydroxide (B78521) precursor, was developed for the one-pot transformation of 5-(hydroxymethyl)furfural (HMF) into 2,5-bis(aminomethyl)furan (B21128) (BAF), demonstrating the potential of mixed-metal systems in furan amination. researchgate.net Another study reported an efficient synthesis of 2,5-bis(N-methyl-aminomethyl)furan from HMF, which proceeds through an imine intermediate, highlighting a pathway relevant to N-methylated furan amines. rsc.org Nickel-based catalysts, such as Ni/SBA-15 and Raney Co, have also shown high efficacy in the reductive amination of furanic aldehydes and ketones, offering high yields and selectivity by favoring imine hydrogenation over competing side reactions like furan ring reduction.

Biocatalysis represents a frontier in sustainable synthesis. Transaminases (ATAs) are being explored for the amination of furan-based aldehydes and ketones. mdpi.comresearchgate.net These enzymes can operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity. Immobilized ATAs have been successfully used for the synthesis of furfurylamines like 5-(hydroxymethyl)furfurylamine (HMFA) and 2,5-di(aminomethyl)furan (DAF), demonstrating their potential for reuse and application in continuous processes. mdpi.comresearchgate.net

| Catalyst | Substrate | Amine Source | Key Findings | Reference |

|---|---|---|---|---|

| CuAlOₓ | 5-Hydroxymethylfurfural (HMF) | Primary Amines | High yields (up to 98%) for N-substituted furfuryl amines in a flow reactor. | mdpi.com |

| CuNiAlOₓ | 5-Hydroxymethylfurfural (HMF) | NH₃ | Bifunctional catalyst afforded 2,5-bis(aminomethyl)furan in 85.9% yield. | researchgate.net |

| α-MnO₂ | 5-Hydroxymethylfurfural (HMF) | Methylamine | Efficient one-pot synthesis of the intermediate 2,5-bis(N-methyl-iminomethyl)furan with 98.3% yield. | rsc.org |

| Immobilized Amine Transaminase (ATA) | HMF & 2,5-Diformylfuran (DFF) | Isopropylamine or Alanine | High conversion (>87%) in batch synthesis; effective in continuous flow for up to 12 days. | mdpi.com |

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automation and scalability. nih.govrsc.org The synthesis of furan-based amines is well-suited to flow applications.

The reductive amination of furanic aldehydes has been successfully demonstrated in flow reactors. mdpi.combohrium.comresearchgate.net For example, a two-step, one-pot process was developed where the condensation of HMF or 5-acetoxymethylfurfural with primary amines occurs first, followed by hydrogenation of the resulting imine in a flow reactor packed with a CuAlOₓ catalyst. mdpi.comresearchgate.net This method avoids the isolation of the intermediate imine and provides excellent yields of the desired secondary amines. mdpi.comresearchgate.net Similarly, the reductive etherification of furfural (B47365) has been achieved in a continuous flow one-step process using commercial palladium catalysts. mdpi.com These established flow protocols for furan aldehydes could be readily adapted for the synthesis of this compound from 2-propionylfuran.

Biocatalytic processes have also been translated to flow systems. Immobilized amine transaminases have been used in packed-bed reactors for the continuous synthesis of furfurylamines from HMF, maintaining high conversion rates over extended periods. mdpi.com This combination of biocatalysis and flow technology represents a highly sustainable and efficient manufacturing paradigm for furan-based amines.

Photoredox Catalysis in the Synthesis of this compound

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique bond formations under mild conditions. mdpi.comresearchgate.net While direct photoredox-catalyzed synthesis of this compound has not been extensively reported, related transformations suggest its feasibility. For instance, photoredox catalysis has been employed for the trifluoromethylation of electron-rich heterocycles, including indoles and pyrroles, demonstrating its utility in functionalizing aromatic rings. mdpi.comresearchgate.net

More relevantly, a photocatalytic strategy has been developed to directly convert a furan ring into a pyrrole (B145914) analog by swapping the oxygen heteroatom with a nitrogen group from a nucleophile. nih.gov This redox-neutral atom exchange is initiated by single-electron transfer and proceeds at room temperature, showcasing the power of photocatalysis to achieve complex transformations. nih.gov Another application involves the use of a Cu-g-C₃N₄–imine decorated TiO₂ nanoparticle photocatalyst for the aerobic oxidation of alcohols to aldehydes, which can then undergo condensation in a one-pot tandem reaction. nih.gov Such a system could potentially be adapted for an initial oxidation step if starting from an alcohol precursor, followed by amination. While still a developing area, these examples highlight the potential of photoredox catalysis to provide novel and green synthetic routes toward the target compound and its derivatives.

Synthesis of Structurally Related Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in various research applications. Modifications typically target the furan ring, the propyl chain, or the amine moiety to explore the chemical space and optimize properties.

Modification of the Furan Ring in this compound Derivatives

The furan ring is a versatile scaffold that can be modified in several ways. A common modification is the saturation of the furan ring to yield the corresponding tetrahydrofuran (B95107) (THF) derivative. This transformation is often achieved via catalytic hydrogenation, sometimes occurring in tandem with reductive amination. For example, using a Pd/Al₂O₃ catalyst for the reductive amination of furan-derived ketones can lead to the formation of THF-derived amines with high yield. acs.org The synthesis of various polysubstituted THF derivatives, including chiral amines, has been achieved through methods like sequential Henry reaction and iodocyclization. chemistryviews.org

Alternatively, the furan ring itself can be built with various substituents using classic methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgyoutube.com This allows for the incorporation of different groups onto the furan ring prior to the introduction of the aminopropyl side chain. More modern methods involve metal-catalyzed cycloisomerization reactions or multicomponent reactions to generate highly functionalized furans. organic-chemistry.orgacs.org Recently, a photocatalytic method was demonstrated for converting furans directly into pyrroles, offering a route to heteroatom-exchanged analogues. nih.gov

Alterations to the Propyl Chain in this compound Analogues

Modifying the length and branching of the propyl chain provides another avenue for creating structural diversity. The most direct approach to synthesizing analogues with different chain lengths (e.g., ethyl, butyl) involves starting with the corresponding 2-acylfuran. For instance, reductive amination of 2-acetylfuran (B1664036) would yield the (1-furan-2-yl-ethyl)amine analogue, while starting from 2-butyrylfuran (B1583826) would produce the butylamine (B146782) counterpart.

The synthesis of these 2-acylfuran precursors can be achieved through various methods, including Friedel-Crafts acylation of furan. The flexibility of this approach allows for the introduction of a wide variety of alkyl chains. While specific literature on the synthesis of a homologous series of (1-Furan-2-yl-alkyl)-methyl-amine is not abundant, the general applicability of reductive amination to different furan alkyl ketones is well-established in the broader context of furan chemistry.

Variances in the Amine Moiety of this compound Derivatives

The amine group is a readily modifiable functional handle. The synthesis of primary, secondary, and tertiary amines can be controlled by the choice of nitrogen source and reaction conditions during reductive amination. Starting from 2-propionylfuran, using ammonia would lead to the primary amine, (1-furan-2-yl-propyl)amine. Using a primary amine, such as methylamine in the case of the title compound, or other amines like aniline (B41778) or benzylamine, yields the corresponding N-substituted secondary amines. mdpi.comresearchgate.net The synthesis of 2,5-bis(N-methyl-aminomethyl)furan demonstrates the feasibility of introducing the N-methyl group specifically. rsc.org

To generate tertiary amines, one could employ a secondary amine (e.g., dimethylamine) in the reductive amination of 2-propionylfuran. Alternatively, the secondary amine product, this compound, could undergo a subsequent N-alkylation reaction. The broad substrate scope of reductive amination with respect to the amine component makes this a highly versatile strategy for producing a library of derivatives with diverse amine moieties for research purposes. mdpi.combohrium.com

| Furan Precursor | Amine Reagent | Resulting Amine Product Type | Synthetic Method | Reference |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (HMF) | Ammonia (NH₃) | Primary Diamine (BAF) | Reductive Amination | researchgate.net |

| HMF | Aniline | N-Aryl Secondary Amine | Reductive Amination | mdpi.com |

| HMF | Methylamine | N-Methyl Secondary Diamine | Amination-Oxidation-Amination | rsc.org |

| Furan-derived Ketones | Ammonia (NH₃) or Amines | THF-derived Primary/Secondary Amines | Reductive Amination with Ring Hydrogenation | acs.org |

Isotopic Labeling Strategies for Research Tracers and Mechanistic Studies

Isotopic labeling is an indispensable tool in modern organic chemistry, enabling detailed mechanistic investigations and the tracking of molecules in various chemical and biological systems. mdpi.com For a molecule such as this compound, labeling with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide profound insights into its formation and metabolic pathways.

Deuterium (²H) Labeling: The introduction of deuterium can alter pharmacokinetic properties and is crucial for mechanistic studies, often leveraging kinetic isotope effects. acs.orgyoutube.com For this compound, deuterium atoms can be incorporated at various positions. Labeling of the furan ring can be achieved through methods like iridium-catalyzed hydrogen isotope exchange (HIE), which is effective for aromatic systems. acs.org The propyl chain and the N-methyl group can be deuterated by using deuterated precursors in the synthesis, such as deuterated reducing agents (e.g., NaBD₄) or deuterated alkyl halides. The use of deuterated solvents in NMR spectroscopy is a routine application. acs.org Computational studies have shown that deuteration can affect the ring dynamics and molecular shape of the furan ring itself. nih.gov

Carbon-13 (¹³C) Labeling: Carbon-13 labeling is fundamental for nuclear magnetic resonance (NMR) studies and as a tool in mass spectrometry to trace carbon backbones. nih.gov A ¹³C isotope can be strategically placed within the this compound structure by employing ¹³C-enriched starting materials. For instance, using ¹³C-labeled propionic acid or its derivatives could introduce the label into the propyl sidechain. iaea.org Alternatively, methods involving [¹³C]CO₂ can be used to build labeled precursors for more complex syntheses. acs.org Recent advances have demonstrated the use of labeled cinnamyl alcohols to construct ¹³C-labeled furofuran lignans, showcasing methodologies that could be adapted for other furan-containing compounds. nih.gov

Nitrogen-15 (¹⁵N) Labeling: Nitrogen-15 is a key isotope for NMR studies of nitrogen-containing compounds, including proteins and heterocycles, helping to elucidate structures and reaction pathways. alfa-chemistry.comresearchgate.net In the synthesis of this compound, a ¹⁵N label can be readily introduced by using ¹⁵N-labeled methylamine or [¹⁵N]ammonia during the amination step. alfa-chemistry.com The synthesis of ¹⁵N-labeled pyridine (B92270) derivatives often involves multi-step procedures starting from a simple labeled precursor like [¹⁵N]pyridine, a strategy that can be applied to other heterocycles. nih.gov

The following table summarizes potential isotopic labeling strategies for the target molecule.

| Isotope | Potential Labeled Position(s) | Precursor/Method Example | Application |

| ²H (Deuterium) | Furan ring (C3, C4, C5), Propyl chain (C1, C2, C3), N-Methyl group | Iridium-catalyzed HIE with D₂ gas for furan ring; Sodium borodeuteride (NaBD₄) for reduction; CD₃I for methylation. acs.org | Mechanistic studies (KIE), Metabolic tracing, NMR solvent lock |

| ¹³C (Carbon-13) | Propyl chain, Furan ring, N-Methyl group | Grignard reaction with [¹³C]CO₂ to create a labeled acid precursor; [¹³C]Propionyl chloride; [¹³C]Methyl iodide. iaea.orgacs.org | Elucidation of reaction pathways, Structural analysis via ¹³C NMR coupling constants |

| ¹⁵N (Nitrogen-15) | Amine nitrogen | [¹⁵N]Methylamine in reductive amination. alfa-chemistry.comnih.gov | Studying N-H bond dynamics, Characterizing nitrogen's chemical environment via ¹⁵N NMR |

Optimization of Synthetic Reaction Conditions and Yields in Academic Contexts

The synthesis of this compound in a research setting necessitates careful optimization of reaction conditions to maximize yield and purity. A prevalent route for its synthesis is the reductive amination of 2-propionylfuran with methylamine.

Mechanistic Investigations of Key Synthetic Steps in this compound Formation

Understanding the reaction mechanism is paramount for optimizing the synthesis of this compound. The likely synthetic route, reductive amination, involves two main steps. mdpi.com

Imine/Enamine Formation: The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of 2-propionylfuran. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). Depending on the structure and reaction conditions, this imine can exist in equilibrium with its tautomeric enamine form. The rate of this step is highly dependent on the pH of the reaction medium.

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) or the use of hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). The choice of reducing agent is critical; for instance, STAB is often preferred for its mildness and selectivity, as it does not readily reduce the starting ketone.

Mechanistic studies, often supported by density functional theory (DFT) calculations, can elucidate the reaction pathway and identify potential side reactions, such as aldol (B89426) condensation of the starting ketone or over-alkylation of the amine product. mdpi.comorganic-chemistry.org For furan-containing molecules, polymerization under acidic conditions is also a known challenge that must be managed. mdpi.com

Impurity Profiling and Advanced Purification Strategies in Research Synthesis

The synthesis of this compound is inevitably accompanied by the formation of impurities. A thorough impurity profile is essential for ensuring the final product's purity, a critical aspect in academic research.

Potential Impurities:

Unreacted Starting Materials: Residual 2-propionylfuran and methylamine.

Intermediate Species: Unreacted imine/enamine if the reduction is incomplete.

By-products: Products from self-condensation of 2-propionylfuran (aldol products), or by-products from the reaction of the amine with the starting ketone.

Over-alkylation Products: Formation of a tertiary amine if the product amine reacts further.

Solvent and Reagent Residues: Traces of solvents, catalysts, or reducing agents.

Advanced Purification Strategies: Standard purification techniques like distillation may not be sufficient to remove all impurities, especially those with similar boiling points. In a research context, advanced chromatographic methods are employed:

Flash Column Chromatography: A rapid and efficient method for separating the target compound from most impurities on a preparative scale using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for separating closely related impurities. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is particularly effective for purifying polar compounds like amines.

The following table outlines potential impurities and the methods for their detection and removal.

| Impurity Type | Example | Detection Method | Purification Strategy |

| Starting Material | 2-Propionylfuran | GC-MS, ¹H NMR | Flash Chromatography, Distillation |

| By-product | Aldol condensation product | LC-MS, ¹H NMR, ¹³C NMR | Flash Chromatography, Prep-HPLC |

| Intermediate | Imine of 2-propionylfuran | LC-MS | Completion of reduction step, Chromatography |

| Over-alkylation | (1-Furan-2-yl-propyl)-dimethyl-amine | GC-MS, LC-MS | Prep-HPLC |

Retrosynthetic Analysis of this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This approach simplifies the planning of a synthetic route.

For this compound, the analysis begins by identifying the key bond formations required for its construction.

C–N Disconnection: The most logical primary disconnection is at the carbon-nitrogen bond of the amine. This is a common and reliable retrosynthetic step known as a "functional group interconversion" (FGI) approach. This disconnection breaks the target molecule into two synthons: a (1-furan-2-yl-propyl) cation and a methylamine anion. The synthetic equivalents for these synthons are 2-propionylfuran (a ketone) and methylamine. This leads directly to the reductive amination strategy discussed previously.

Target Molecule → [Disconnection: C-N bond] → 2-Propionylfuran + Methylamine

C–C Disconnection: A further disconnection can be made on the 2-propionylfuran precursor. The bond between the furan ring and the propyl side chain can be broken. This leads to a furan synthon (specifically, a 2-furoyl anion or equivalent) and a propyl electrophile. In terms of synthetic reagents, this could translate to a Friedel-Crafts acylation of furan with propionyl chloride or propionic anhydride, catalyzed by a Lewis acid.

2-Propionylfuran → [Disconnection: Furan-C(O) bond] → Furan + Propionyl Chloride

Combining these steps provides a complete synthetic plan from simple precursors:

Forward Synthesis:

Step 1 (Acylation): Furan is reacted with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to form 2-propionylfuran.

Step 2 (Reductive Amination): 2-Propionylfuran is reacted with methylamine and a suitable reducing agent (e.g., NaBH₄, H₂/Pd) to yield the final product, this compound.

This retrosynthetic analysis highlights a logical and efficient two-step pathway to the target molecule from basic chemical building blocks.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Furan 2 Yl Propyl Methyl Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of (1-Furan-2-yl-propyl)-methyl-amine through its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact mass and, consequently, the elemental composition of the molecule. For this compound, with the chemical formula C₉H₁₅NO, the expected exact mass can be calculated. scbt.com1pchem.com1pchem.com

| Ion Formula | Calculated Exact Mass |

| [C₉H₁₅NO + H]⁺ | 154.1226 |

| [C₉H₁₅NO + Na]⁺ | 176.1046 |

A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrum would involve characteristic cleavages of the amine and the furan (B31954) moiety. The molecular ion peak would be expected at an m/z corresponding to its molecular weight (153.22). Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.

Furan ring fragmentation: The furan ring can undergo characteristic fragmentation, leading to the loss of CO or other small neutral molecules.

| Predicted Fragment Ion (m/z) | Possible Structure/Loss |

| 153 | [M]⁺ |

| 124 | [M - C₂H₅]⁺ |

| 96 | [Furan-CH₂-CH₂-CH₂]⁺ |

| 81 | [Furan-CH₂]⁺ |

| 58 | [CH(CH₃)=N(H)CH₃]⁺ |

| 44 | [CH₃-NH-CH₃]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies and Unknown Identification

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by providing detailed information about their fragmentation pathways. For this compound (molar mass: 153.22 g/mol ), electron impact (EI) or electrospray ionization (ESI) would first generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at m/z 153 or 154, respectively.

The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are predicted:

Cleavage of the C1-C2 bond: This pathway involves the loss of an ethyl-furan radical, leading to the formation of a prominent fragment ion at m/z 58. This is often the base peak in the mass spectra of similar N-methyl-propylamines.

Cleavage of the methyl group from nitrogen: This results in the loss of a methyl radical (•CH₃) and the formation of a fragment ion at m/z 138.

Another significant fragmentation pathway involves the furan ring itself. The furan moiety can undergo characteristic cleavages. A key fragment observed in the mass spectra of many 2-substituted furans is the furfuryl cation at m/z 81, formed through the cleavage of the propyl side chain at the benzylic-like position. Subsequent rearrangements and loss of small neutral molecules like CO (carbonyl) or C₂H₂ (acetylene) from the furan ring fragments can also occur.

These fragmentation patterns are crucial for identifying the compound in complex mixtures and for distinguishing it from structural isomers.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Probable Fragmentation Pathway |

| 154 ([M+H]⁺) | 138 | [C₈H₁₂NO]⁺ | Loss of methane (B114726) (CH₄) from the protonated amine |

| 154 ([M+H]⁺) | 81 | [C₅H₅O]⁺ | Cleavage of the C-C bond adjacent to the furan ring (loss of methyl-propylamine) |

| 153 ([M]⁺) | 58 | [C₃H₈N]⁺ | α-cleavage: loss of the furan-ethyl radical |

LC-MS/MS Method Development for Trace Analysis in Complex Research Matrices

For the quantitative analysis of this compound in complex research matrices, such as biological fluids or environmental samples, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. nih.govnih.gov Method development involves the optimization of chromatographic separation and mass spectrometric detection.

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed. A C18 column is a common first choice, providing good retention for moderately polar compounds. The mobile phase usually consists of an aqueous component (water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to ensure protonation of the amine) and an organic modifier (acetonitrile or methanol). Gradient elution is often necessary to achieve adequate separation from matrix components and ensure a sharp peak shape. mdpi.com

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. shimadzu.com This involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 154) in the first quadrupole, inducing fragmentation in the collision cell (second quadrupole), and monitoring for one or more specific product ions (e.g., m/z 58 or m/z 81) in the third quadrupole. This technique provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. nih.gov Sample preparation, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is critical to remove interfering substances and concentrate the analyte. mdpi.com

Table 2: Example LC-MS/MS Method Parameters for Research Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition 1 (Quantifier) | 154.1 → 58.1 |

| MRM Transition 2 (Qualifier) | 154.1 → 81.0 |

| Collision Energy | Optimized for each transition |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would exhibit several key absorption bands. As a secondary amine, a single, weak to moderate N-H stretching band is expected in the region of 3350-3310 cm⁻¹. researchgate.net The C-N stretching vibration of the aliphatic amine would appear in the 1250-1020 cm⁻¹ range. The furan ring has several characteristic vibrations: C-H stretching for the ring protons occurs above 3100 cm⁻¹, the C=C stretching vibrations are typically found around 1580-1450 cm⁻¹, and a strong C-O-C stretching band is expected near 1015 cm⁻¹. globalresearchonline.netudayton.edu Aliphatic C-H stretching from the propyl and methyl groups will be observed in the 2960-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-O stretches are often weak in Raman, the aromatic-like C=C stretching vibrations of the furan ring are typically strong and provide a clear signal. globalresearchonline.net The symmetric C-H stretching vibrations also give rise to intense Raman bands. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. libretexts.org

Table 3: Predicted Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak-Medium | Weak |

| Aromatic C-H Stretch (Furan) | 3160 - 3120 | Medium | Strong |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| C=C Stretch (Furan Ring) | 1580 - 1450 | Medium-Strong | Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | Weak-Medium |

| C-O-C Stretch (Furan Ring) | ~1015 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. Since this compound contains a chiral center at the carbon atom bonded to the nitrogen and the furan ring, it exists as a pair of enantiomers. If a single crystal of one enantiomer or a crystalline derivative can be prepared, X-ray diffraction analysis can unambiguously determine its absolute stereochemistry (R or S configuration). mdpi.com

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. nih.gov It would also elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group as a donor and the furan's oxygen or the amine's nitrogen as potential acceptors. These interactions dictate the crystal packing arrangement. researchgate.net While no crystal structure for this specific compound is publicly available, analysis of similar furan-containing structures reveals common packing motifs and conformational preferences. nih.govresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis in Research Contexts

Determining the enantiomeric purity of this compound is critical in many research applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most common technique for separating and quantifying enantiomers. mdpi.com

This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for separating a wide range of chiral amines. researchgate.netyakhak.org

For the analysis of this compound, a normal-phase HPLC method would likely be employed. The mobile phase would typically consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). nih.gov The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the chiral separation. In some cases, derivatization of the amine with a chiral or UV-active agent can enhance separation and detection. researchgate.net Gas chromatography (GC) with a chiral column can also be used, especially for more volatile amine derivatives. restek.com

Table 4: Representative Chiral HPLC Separation Conditions

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Temperature | 25 °C |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the Context of Polymorph Research and Amorphous Solid Dispersion Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the solid-state properties of compounds, which is particularly relevant in the study of polymorphism and the development of amorphous solid dispersions (ASDs). mdpi.comscilit.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. researchgate.net A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp or gradual mass loss will be observed. This information is crucial for determining the upper-temperature limits for processing and storage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline sample of this compound, DSC would show a sharp endothermic peak corresponding to its melting point (Tₘ). researchgate.net If the compound can exist in different crystalline forms (polymorphs), each polymorph will typically have a distinct melting point and enthalpy of fusion. DSC can be used to identify and characterize these different forms.

In the context of amorphous solid dispersion research, DSC is used to determine the glass transition temperature (T₉) of the amorphous form of the compound. globalresearchonline.net The T₉ is a critical parameter that relates to the molecular mobility and physical stability of the amorphous state. By monitoring changes in T₉ or the appearance of crystallization (exothermic peak) or melting events upon heating, DSC is used to assess the stability of ASD formulations. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Furan 2 Yl Propyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of (1-Furan-2-yl-propyl)-methyl-amine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The flexibility of this compound arises from the rotation around several single bonds: the C-C bonds of the propyl chain and the C-N bond of the methylamine (B109427) group. This rotation gives rise to various conformers, each with a distinct three-dimensional arrangement and energy. DFT studies are ideally suited to explore this conformational landscape. researchgate.netnih.gov By systematically rotating these bonds and calculating the single-point energy at each step, a potential energy surface can be mapped. Geometry optimization of the identified energy minima would then yield the stable conformers.

The relative stability of these conformers is determined by their electronic energies, which include terms for steric hindrance and intramolecular interactions. For instance, different orientations of the furan (B31954) ring relative to the propyl chain and the methylamino group will have varying energies. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. acs.orgresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (C(furan)-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

| A (Anti) | 180° | 0.00 | 65.2 |

| B (Gauche 1) | 60° | 0.85 | 17.4 |

| C (Gauche 2) | -60° | 0.85 | 17.4 |

Note: This table is a hypothetical representation of results from a DFT conformational analysis.

Quantum chemical calculations can predict spectroscopic data, which serves as a crucial validation of the theoretical models when compared with experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgpsu.edursc.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the most stable conformer, theoretical chemical shifts can be obtained. These calculated shifts are typically scaled using a linear regression analysis against experimental data for a set of similar known compounds to improve accuracy. imist.maacs.org Discrepancies between calculated and experimental shifts can indicate the presence of multiple conformers in solution or the influence of solvent effects not captured in the gas-phase calculation. rsc.orgpsu.edu

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental IR and Raman spectra. globalresearchonline.net This analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, N-H bends, and furan ring vibrations.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Atom/Group | Calculated Value | Typical Experimental Range |

| ¹H NMR Shift (ppm) | N-H | 1.2 | 0.5 - 5.0 pdx.edu |

| ¹H NMR Shift (ppm) | CH-N | 2.8 | 2.2 - 2.9 organicchemistrydata.org |

| ¹H NMR Shift (ppm) | Furan-H | 6.3 - 7.4 | 6.0 - 7.5 globalresearchonline.net |

| ¹³C NMR Shift (ppm) | C-N | 50-60 | 40 - 65 |

| IR Frequency (cm⁻¹) | N-H stretch | 3350 | 3300 - 3500 |

| IR Frequency (cm⁻¹) | C-O-C stretch (furan) | 1150 | 1000 - 1300 |

Note: This table contains hypothetical data to illustrate the comparison between calculated and experimental values. Calculated values are based on GIAO-DFT methods. imist.maglobalresearchonline.net

DFT can also be a predictive tool in synthetic chemistry. For a proposed synthesis of this compound, for example, via reductive amination of 1-(furan-2-yl)propan-1-one with methylamine, DFT can be used to model the reaction pathway. researchgate.netacs.orgnih.gov

This involves calculating the energies of the reactants, products, and any intermediates and transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to determining the reaction's activation energy. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. nih.gov For instance, one could investigate whether the reaction proceeds through a neutral carbinolamine intermediate or via a protonated Schiff base, especially under acidic or basic conditions. researchgate.netacs.org

Table 3: Hypothetical DFT-Calculated Energies for a Rate-Determining Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Amine) | 0.0 |

| Transition State (Dehydration) | +25.5 |

| Products (Imine + Water) | -5.2 |

Note: This table presents hypothetical energy values for a plausible synthetic step, illustrating how DFT can be used to assess reaction feasibility. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov In an MD simulation, the molecule is treated as a classical system of atoms interacting through a force field, and Newton's laws of motion are solved iteratively to trace the trajectory of each atom. youtube.comeasychair.org

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or chloroform) to mimic solution conditions. nih.gov Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to tumble, rotate its flexible bonds, and interact with the surrounding solvent molecules.

This approach allows for a more thorough exploration of the conformational space than static DFT calculations, as it can overcome small energy barriers and reveal the dynamic equilibrium between different conformers. Furthermore, MD simulations provide detailed information about solvent interactions, such as the formation and lifetime of hydrogen bonds between the amine's nitrogen or the furan's oxygen and water molecules. easychair.org Analysis of the trajectory can yield insights into the solvent's effect on the conformational preferences of the molecule. nih.govacs.org

Molecular Docking and Ligand-Target Interaction Prediction in Theoretical Models

Given the structural similarities of this compound to certain classes of bioactive molecules, computational methods can be used to predict its potential biological targets.

In silico screening, particularly molecular docking, is a cornerstone of computer-aided drug design. researchgate.netnih.govnih.gov This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. A scoring function is then used to estimate the strength of the interaction, typically as a free energy of binding (kcal/mol). jbcpm.comnih.gov

A virtual screening campaign could be conducted where this compound is docked against a large library of protein structures. This could help to identify potential classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, for which the molecule might have an affinity. nih.gov For example, given the amine substructure, it might be hypothesized to interact with aminergic receptors. Docking into the binding sites of various serotonin (B10506) or dopamine (B1211576) receptors could provide a preliminary assessment of this hypothesis. The results, in the form of docking scores, would allow for the ranking of potential targets for future experimental validation. jbcpm.commdpi.com

Table 4: Hypothetical Molecular Docking Scores of this compound Against Various Biological Target Classes

| Target Protein Class | Example PDB ID | Hypothetical Docking Score (kcal/mol) | Key Predicted Interactions |

| Serotonin Receptor | 6WHA | -7.8 | H-bond with Asp, Pi-cation with Phe |

| Dopamine Receptor | 6CM4 | -7.2 | H-bond with Ser, Hydrophobic with Leu, Val |

| Monoamine Oxidase B | 2BYB | -6.5 | H-bond with Tyr, Pi-Alkyl with Trp |

| Cytochrome P450 | 2C9 | -6.1 | Hydrophobic with Phe, Leu |

Note: This table is a hypothetical representation of results from a molecular docking study. PDB IDs are for representative structures in each class. The predicted interactions are illustrative of what docking software might suggest. jbcpm.comnih.gov

Analysis of Binding Modes and Interaction Energies (Theoretical Frameworks)

Understanding how this compound interacts with biological targets is fundamental to elucidating its mechanism of action. Theoretical frameworks are employed to predict the preferred binding poses and to quantify the strength of these interactions.

A primary technique in this domain is molecular docking . This computational method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, this would involve docking the molecule into the active site of a relevant protein target. The process generates various possible binding modes, which are then scored based on a function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

Following docking, molecular dynamics (MD) simulations can be employed to refine the binding poses and to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein in a simulated aqueous environment. Analysis of the MD trajectories can reveal stable interactions, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding.

The Linear Interaction Energy (LIE) method is a post-processing technique often applied to MD simulation snapshots to calculate the binding free energy. frontiersin.orgambermd.org The LIE equation relates the binding free energy (ΔG_bind) to the difference in the electrostatic (ΔE_elec) and van der Waals (ΔE_vdw) interaction energies of the ligand with its surroundings in the bound and free states. ambermd.org The general form of the LIE equation is:

ΔG_bind = αΔE_vdw + βΔE_elec + γ

where α, β, and γ are empirical parameters. frontiersin.org This method provides a more accurate estimation of binding affinity compared to docking scores alone. acs.org

A hypothetical breakdown of interaction energies for this compound with a target protein, as could be derived from computational analysis, is presented in Table 1.

| Interaction Type | Contributing Moiety | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Methylamine group (N-H) with receptor backbone carbonyl | -3.5 |

| Hydrophobic (van der Waals) | Propyl chain with nonpolar receptor residues | -2.8 |

| π-π Stacking | Furan ring with aromatic receptor residue (e.g., Phenylalanine) | -2.1 |

| Electrostatic | Protonated amine with negatively charged receptor residue | -4.2 |

| Total Estimated Binding Energy | -12.6 |

QSAR (Quantitative Structure-Activity Relationship) Model Development Methodologies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The development of a robust QSAR model for a series of compounds analogous to this compound would enable the prediction of the activity of new, unsynthesized derivatives.

The first step in QSAR model development is the calculation of molecular descriptors . These are numerical values that represent various aspects of a molecule's structure and properties. protoqsar.com Descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Properties like logP (lipophilicity), polarizability, and dipole moment. ucsb.edu

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). ucsb.edu

For this compound and its analogues, a diverse set of descriptors would be calculated to capture the structural variations within the dataset. For instance, descriptors related to the furan ring's aromaticity and electron-donating character, the flexibility of the propyl chain, and the basicity of the amine group would be important. nih.govnih.gov

Once a large number of descriptors are calculated, a crucial step is descriptor selection . This process aims to identify a subset of descriptors that are most relevant to the biological activity and to avoid overfitting the model. researchgate.net Common methods for descriptor selection include:

Correlation analysis: To remove highly correlated descriptors.

Stepwise regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic algorithms: An optimization technique that mimics natural selection to evolve a population of descriptor subsets to find the one that produces the best model.

A hypothetical set of selected descriptors for a QSAR model of furan-propyl-amine derivatives is shown in Table 2.

| Descriptor | Descriptor Class | Description |

|---|---|---|

| logP | Physicochemical | Octanol-water partition coefficient, representing lipophilicity. |

| Topological Polar Surface Area (TPSA) | 2D | Sum of surfaces of polar atoms, related to membrane permeability. |

| Number of Rotatable Bonds | 2D | Count of bonds that allow free rotation, indicating molecular flexibility. |

| HOMO Energy | Quantum Chemical | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Partial Charge on Nitrogen | Quantum Chemical | The charge on the nitrogen atom, influencing hydrogen bonding potential. |

The predictive power and reliability of a developed QSAR model must be rigorously assessed through statistical validation . derpharmachemica.com Validation is typically performed using both internal and external methods. basicmedicalkey.com

Internal validation assesses the robustness and stability of the model using the training set data. Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: A model is built on all but one compound, and the activity of the excluded compound is predicted. This is repeated for all compounds. The predictive ability is assessed by the cross-validated correlation coefficient (Q²).

k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. A model is built on 'k-1' subsets, and the remaining subset is used for prediction. This is repeated 'k' times.

Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model indicates that the original model is not due to chance correlation.

External validation evaluates the model's ability to predict the activity of new compounds that were not used in the model development. The dataset is split into a training set (for model building) and a test set (for validation). The predictive performance is measured by the external correlation coefficient (R²_pred).

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. wikipedia.orgresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. nih.gov The AD can be defined based on:

Descriptor ranges: The minimum and maximum values of each descriptor in the training set.

Leverage approach: The leverage of a compound indicates its influence on the model. A Williams plot (a plot of standardized residuals versus leverages) is often used to visualize the AD.

Distance-based methods: The distance of a new compound to the compounds in the training set in the descriptor space.

Cheminformatics Approaches for Structural Analogue Discovery and Scaffold Hopping

Cheminformatics provides a suite of tools and methods for analyzing and navigating chemical space, which are invaluable for discovering novel compounds with desired properties. nih.govneovarsity.org

Structural analogue discovery involves searching large chemical databases for compounds that are structurally similar to a query molecule, such as this compound. Similarity is typically assessed using 2D or 3D fingerprints, which are bit strings that encode structural features of a molecule. nih.gov The Tanimoto coefficient is a common metric for quantifying the similarity between two fingerprints.

Scaffold hopping is a more advanced strategy that aims to identify new molecular cores (scaffolds) that can mimic the biological activity of a known active compound while having a different chemical structure. nih.govniper.gov.inuniroma1.it This is particularly useful for generating novel intellectual property, improving physicochemical properties, or overcoming synthetic challenges. bhsai.org For this compound, the furan ring could be considered the core scaffold. Scaffold hopping approaches could involve:

Bioisosteric replacement: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073), pyrrole (B145914), or oxazole.

Fragment-based replacement: Replacing the furan scaffold with a different fragment that maintains the same spatial arrangement of the propyl-methyl-amine side chain.

Shape-based screening: Searching for molecules that have a similar 3D shape to this compound, regardless of their underlying 2D structure.

Investigation of Molecular Target Interactions and Biological Mechanisms Non Clinical/in Vitro Research

Enzyme Kinetic Studies and Inhibition Mechanisms in Cell-Free Systems

There is no published research on the enzyme kinetic studies of (1-Furan-2-yl-propyl)-methyl-amine. Consequently, information regarding its potential for reversible or irreversible enzyme inhibition, its ability to act as a substrate mimic, or the mapping of its interactions with enzyme active sites is not available.

No data exists on the inhibitory effects of this compound on any enzyme.

There are no studies that have investigated the potential of this compound to mimic natural substrates or that have mapped its binding within the active site of any enzyme.

Receptor Binding Assays Using Recombinant Proteins and Cell Lines (Non-Human Origin)

No receptor binding assays have been reported for this compound. Therefore, its affinity for any specific receptor is unknown.

There are no published studies that have utilized radioligand binding assays to determine the receptor affinity of this compound.

In the absence of receptor binding data, no functional assays have been conducted to determine if this compound acts as an agonist or antagonist at any receptor.

Modulation of Cellular Pathways and Signaling Mechanisms in Cultured Cells

There is no information available regarding the effects of this compound on any cellular pathways or signaling mechanisms in cultured cells.

Gene Expression Profiling (e.g., RNA-Seq) in Response to Compound Exposure

Currently, there are no published studies that have performed gene expression profiling on cells exposed to this compound. However, such an investigation would be a critical step in elucidating its mechanism of action.

Gene expression profiling, commonly conducted using techniques like RNA-Sequencing (RNA-Seq), provides a comprehensive snapshot of the transcriptional changes within a cell following exposure to a compound. nih.gov This powerful method involves isolating all RNA from a cellular model (e.g., a human cell line), converting it to complementary DNA (cDNA), and then sequencing it to quantify the abundance of each transcript.

By comparing the gene expression profiles of treated cells to untreated controls, researchers can identify differentially expressed genes (DEGs). nih.gov This information helps to formulate hypotheses about the compound's biological effects. For instance, an upregulation of genes involved in cellular stress responses or a downregulation of genes related to cell cycle progression would point toward specific pathways being affected. These findings provide a foundational understanding for more targeted mechanistic studies. nih.gov

Protein Phosphorylation and Signal Transduction Pathway Analysis

Direct investigation into how this compound affects protein phosphorylation and signal transduction pathways has not been reported. Analysis of the phosphoproteome is a key method for understanding how a compound modulates cellular signaling networks.

Signal transduction pathways, which control fundamental cellular processes, are often regulated by the addition or removal of phosphate (B84403) groups from proteins (phosphorylation), a process mediated by kinases and phosphatases. A compound can exert its effects by directly or indirectly altering the activity of these enzymes.

Modern proteomics techniques, particularly those utilizing mass spectrometry, can quantify changes in phosphorylation across thousands of proteins simultaneously. If this compound were to be studied, researchers would treat a relevant cell line with the compound, lyse the cells, digest the proteins, and enrich for phosphopeptides. Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS) would identify specific phosphorylation sites that are altered upon treatment, revealing which signaling pathways (e.g., MAPK, PI3K/Akt) are modulated.

Cellular Uptake and Intracellular Distribution Studies in Model Systems

Specific data on the cellular uptake and distribution of this compound are not available. Such studies are essential to confirm that the compound can reach its intracellular targets.

The investigation would typically involve synthesizing a fluorescently labeled version of the compound. Model cell systems, such as the human liver cancer cell line HepG2, would be incubated with the labeled compound. nih.gov The rate and extent of uptake can be quantified over time and at different concentrations using techniques like flow cytometry or fluorescence plate readers. nih.gov

To determine the mechanism of entry, studies often employ various endocytic inhibitors. For example, pre-treating cells with chlorpromazine (B137089) (inhibits clathrin-mediated endocytosis), filipin (B1216100) (inhibits caveolae-mediated endocytosis), or amiloride (B1667095) (inhibits macropinocytosis) can reveal the primary pathway for cellular entry. nih.gov Confocal laser scanning microscopy (CLSM) would be used to visualize the compound's intracellular localization, determining if it accumulates in specific organelles like mitochondria, lysosomes, or the endoplasmic reticulum. nih.gov

Cellular Viability Assays for General Cytotoxicity in Research Contexts

While cytotoxicity studies specific to this compound have not been published, the general cytotoxicity of furan-containing compounds is a subject of research interest, as some are known to cause toxicity following metabolic activation. nih.govnih.gov General cytotoxicity is a fundamental parameter assessed early in the characterization of any new chemical entity.

A variety of in vitro assays are available to measure cell viability and cytotoxicity. thermofisher.com Common methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. sigmaaldrich.com

LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, indicating cell death. promega.com